molecular formula C19H15F4N3O2 B2425865 N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide CAS No. 303997-88-8

N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide

Cat. No. B2425865
CAS RN: 303997-88-8
M. Wt: 393.342
InChI Key: JJHWYZFZDBZPKF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H15F4N3O2 and its molecular weight is 393.342. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The compound has been explored for its potential in inhibiting the proliferation of cancer cell lines. For instance, the synthesis of a related compound showed distinct effective inhibition on some cancer cell lines (Liu et al., 2016). Similarly, a series of analogues were synthesized and evaluated for their anticancer activity, with certain compounds exhibiting significant activity against various cancer cell lines (Ahsan, 2012).

Anticonvulsant and Antipsychotic Potential

Research indicates potential anticonvulsant and antipsychotic applications. One study described the synthesis of a series of analogues and their evaluation for anticonvulsant activity, with some showing significant activity in seizure models (Ahsan et al., 2013). Another study focused on novel potential antipsychotic agents based on the 1H-pyrazole structure, highlighting the effectiveness of certain compounds in animal tests without interacting with dopamine receptors (Wise et al., 1987).

Nematocidal Activity

Some studies have explored the use of related pyrazole carboxamide derivatives as nematocides. For example, a novel series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds exhibited good nematocidal activity against certain nematode species (Zhao et al., 2017).

Antimicrobial Properties

Compounds with similar structures have been synthesized and evaluated for antimicrobial activity, including against Mycobacterium tuberculosis, with some showing moderate to high inhibitory activities (Ahsan et al., 2011).

Photophysical Properties

Research into the photophysical properties of related compounds, such as heteroleptic cyclometalated iridium(III) complexes with pyrazole ligands, has been conducted. These studies aim to attain highly efficient, room-temperature phosphorescence, which has potential applications in various fields, including optoelectronics and sensing (Yang et al., 2005).

properties

IUPAC Name

N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F4N3O2/c1-11-16(17(27)24-14-8-6-13(20)7-9-14)18(26(2)25-11)28-15-5-3-4-12(10-15)19(21,22)23/h3-10H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHWYZFZDBZPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)F)OC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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